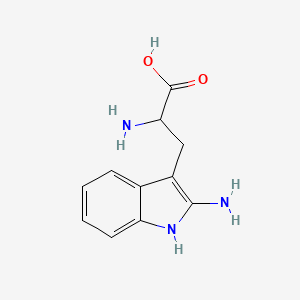
2-Amino-DL-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-DL-tryptophan is a useful research compound. Molecular weight is 220.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nutritional Applications
Dietary Supplementation
2-Amino-DL-tryptophan is utilized as a dietary supplement due to its role as a precursor for serotonin and melatonin, neurotransmitters involved in mood regulation and sleep. Research indicates that dietary tryptophan can alleviate symptoms of depression and anxiety by increasing serotonin levels in the brain .
Infant Nutrition
Fortification of infant formulas with tryptophan has been studied for its potential benefits in cognitive development and overall health. Studies have shown that tryptophan supplementation can enhance the nutritional profile of infant foods, potentially improving growth outcomes .
Neurobiological Research
Acute Tryptophan Depletion (ATD)
The ATD technique, which involves reducing tryptophan levels to study serotonin synthesis, has been widely used in neurobiological research. This compound is often included in these studies to investigate its effects on mood disorders and cognitive functions. For instance, research has demonstrated that ATD can induce depressive symptoms in susceptible individuals, providing insights into the neurochemical underpinnings of mood disorders .
Mechanisms of Action
The mechanism by which tryptophan affects serotonin levels involves its transport across the blood-brain barrier (BBB). Studies have shown that competition with other large neutral amino acids (LNAAs) can influence tryptophan's influx into the brain, impacting serotonin synthesis significantly .
Pharmaceutical Applications
Drug Development
this compound derivatives are being explored as potential therapeutic agents for various conditions, including depression and sleep disorders. Research into L-tryptophan derivatives has identified their inhibitory effects on L-type amino acid transporters (LAT1), which may have implications for drug design targeting serotonin-related pathways .
Radiotracer Development
Recent advancements include the synthesis of fluoroethoxy tryptophan analogues for use as radiotracers in positron emission tomography (PET). These compounds facilitate non-invasive imaging of serotonin synthesis and metabolism in vivo, aiding in the diagnosis and monitoring of psychiatric disorders .
Industrial Biomanufacturing
Biosynthesis of Tryptophan Derivatives
The industrial application of this compound extends to biomanufacturing processes that produce various tryptophan derivatives such as serotonin and melatonin. These compounds are essential in pharmaceuticals and agriculture, with applications ranging from mood regulation to plant growth promotion .
Case Studies
特性
IUPAC Name |
2-amino-3-(2-amino-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)14-10(7)13/h1-4,8,14H,5,12-13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFFNBUNVIZDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













